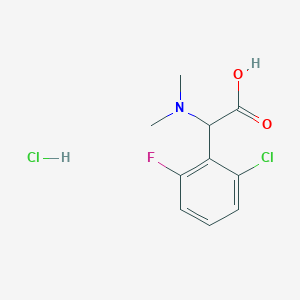
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2FNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride, often referred to by its chemical structure, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro and fluoro substitution on the phenyl ring, suggests diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiproliferative effects, supported by case studies and research findings.
- Chemical Formula : C₁₀H₁₂ClFNO₂
- Molecular Weight : 268.11 g/mol
- IUPAC Name : 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid; hydrochloride
- Appearance : Powder
- Storage Temperature : Room Temperature
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial agent and an inhibitor of cancer cell proliferation.
Antimicrobial Activity
Several studies have assessed the compound's effectiveness against various bacterial and fungal strains:
- Antibacterial Activity :
- The compound demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were reported for multiple strains, indicating potent activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 4.69 - 156.47 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Bacillus subtilis | 4.69 - 22.9 |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
- Antifungal Activity :
Antiproliferative Activity
The antiproliferative effects of the compound were investigated in various cancer cell lines:
- In vitro studies showed that the compound inhibited the proliferation of triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 23 to 33 nM.
- Flow cytometry analyses indicated that the compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in treated cells .
Case Studies
-
Study on Antimicrobial Properties :
A comprehensive study evaluated the structure-activity relationship (SAR) of various derivatives of similar compounds, finding that modifications to the phenyl ring significantly enhanced antibacterial efficacy . The presence of electron-donating and electron-withdrawing groups influenced the activity levels. -
Cancer Cell Line Testing :
Another pivotal study focused on the antiproliferative effects of related compounds on breast cancer cell lines. The findings revealed that compounds with similar structural features to this compound exhibited significant tubulin-destabilizing effects, which are crucial for halting cancer cell division .
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12;/h3-5,9H,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKWQFKHEMOFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=C(C=CC=C1Cl)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















